molecular formula C6H4BrN3O2 B1342127 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 1016711-67-3

5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No. B1342127
M. Wt: 230.02 g/mol
InChI Key: RJGODGJKZREBSD-UHFFFAOYSA-N
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Description

The compound 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms and one oxygen atom. The presence of the bromofuran moiety suggests potential for interesting chemical properties and reactivity due to the halogen and aromatic components.

Synthesis Analysis

The synthesis of related oxadiazole compounds has been explored in various studies. For instance, the synthesis of 5-bromo-1,3-bis(2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene was achieved using 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine, with an overall yield of 20% . This suggests that the synthesis of 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine could potentially be carried out through similar condensation reactions involving appropriate furan and hydrazine derivatives.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of hydrogen bonding and π-π stacking interactions, as seen in the crystal structures of related compounds. For example, the 1:1 adduct of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with 2-(naphthalen-2-yloxy)acetic acid forms a heterodimer through cyclic hydrogen-bonding motifs . Such interactions are likely to be present in the 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine structure as well, influencing its crystal packing and stability.

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical transformations. For instance, 5-Aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones were prepared and reacted with secondary alkylamines to give amino derivatives, while primary alkylamines induced a cyclic transformation . This indicates that the bromine atom in 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine could potentially be involved in substitution reactions, leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of the bromine atom in the compound is likely to increase its molecular weight and could affect its boiling and melting points. The aromatic furan ring may contribute to the compound's UV absorption properties, making it potentially useful in optical applications. The chemical reactivity, including electrophilic and nucleophilic substitution reactions, would be an important aspect of the compound's chemical properties profile.

Scientific Research Applications

Energetic Material Precursor

Research has identified compounds structurally related to 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine as precursors for energetic materials. These compounds exhibit promising characteristics such as high density and good thermal stability due to their 1,3,4-oxadiazol core. For instance, the synthesis of an energetic material precursor, characterized by intermolecular hydrogen bonds forming wave-like two-dimensional molecular layers, was demonstrated. This precursor also showed a notable impact sensitivity and friction sensitivity, indicating its potential in the energetic materials field Zhu et al., 2021.

Antimicrobial and Antioxidant Activities

Several studies have focused on the synthesis of 1,3,4-oxadiazol derivatives, revealing their significant antimicrobial and antioxidant activities. These activities were observed in compounds synthesized by reacting 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine with different aliphatic or aromatic primary amines. The antimicrobial screening against various bacteria and fungi strains showed promising results, which could be beneficial in developing new therapeutic agents Kaneria et al., 2016.

Anticancer Evaluation

The exploration of 1,3,4-oxadiazol derivatives has extended into anticancer research, where some compounds have shown significant cytotoxic activity against human tumor cell lines. This suggests the potential of these compounds in cancer treatment, highlighting the importance of 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives in medicinal chemistry Abdo & Kamel, 2015.

Synthetic Methodologies

Research has also focused on developing new synthetic methodologies involving 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine. These methodologies aim to enhance the efficiency of synthesizing related compounds and exploring their diverse biological activities. Such advancements are crucial for expanding the applications of these compounds in various scientific fields Pagoria et al., 2017.

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It can also involve studying the compound’s environmental impact .

Future Directions

This involves speculating on potential future research directions. This could include potential applications of the compound, modifications that could be made to the compound to improve its properties, or new methods of synthesizing the compound .

properties

IUPAC Name

5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O2/c7-4-2-1-3(11-4)5-9-10-6(8)12-5/h1-2H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGODGJKZREBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602685
Record name 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine

CAS RN

1016711-67-3
Record name 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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